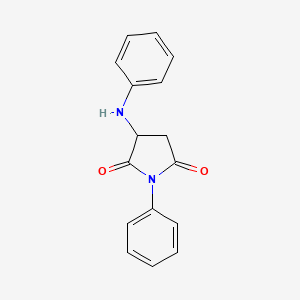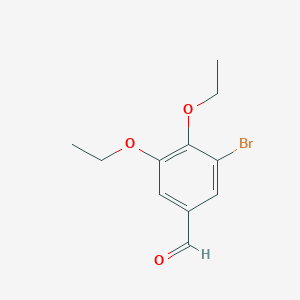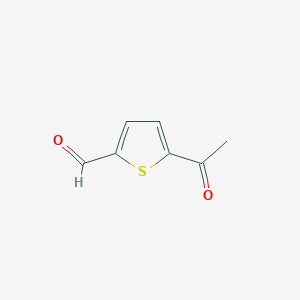
1-ベンジルオキシ-3-メチル-2-ニトロベンゼン
概要
説明
1-Benzyloxy-3-methyl-2-nitrobenzene is a substituted nitrobenzene.
科学的研究の応用
C6H5CH2OC6H3(CH3)NO2\text{C}6\text{H}_5\text{CH}_2\text{OC}_6\text{H}_3(\text{CH}_3)\text{NO}_2C6H5CH2OC6H3(CH3)NO2
, は、様々な分野で関連する興味深い特性を持っています。以下に6つの異なる用途を示します。要約すると、1-ベンジルオキシ-3-メチル-2-ニトロベンゼンは、有機合成から材料科学まで、様々な科学分野に貢献しています。 そのユニークな特性は、様々な分野の研究者にとって貴重なツールとなっています . さらに詳細が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください! 😊
将来の方向性
作用機序
Mode of Action
It’s known that nitrobenzene derivatives can participate in various chemical reactions, including nucleophilic substitution and free radical reactions .
Biochemical Pathways
It’s known that nitrobenzene derivatives can undergo redox reactions, potentially affecting various biochemical pathways .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 235 (iLOGP) and 358 (XLOGP3), suggesting that it may have good membrane permeability . Its water solubility is reported to be moderately soluble, which could impact its bioavailability .
Result of Action
It’s known that it may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
生化学分析
Biochemical Properties
1-Benzyloxy-3-methyl-2-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it may be used in the preparation of 7-hydroxy-oxindole-3-acetic acid . The interactions between 1-Benzyloxy-3-methyl-2-nitrobenzene and biomolecules are primarily based on its nitro and benzyloxy functional groups, which can participate in nucleophilic substitution and other organic reactions.
Cellular Effects
The effects of 1-Benzyloxy-3-methyl-2-nitrobenzene on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group can undergo reduction reactions within the cell, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various cellular processes, including oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-Benzyloxy-3-methyl-2-nitrobenzene exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, altering their activity. For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular signaling pathways . Additionally, the benzyloxy group can facilitate interactions with hydrophobic regions of proteins, influencing their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyloxy-3-methyl-2-nitrobenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyloxy-3-methyl-2-nitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 1-Benzyloxy-3-methyl-2-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 1-Benzyloxy-3-methyl-2-nitrobenzene can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage.
Metabolic Pathways
1-Benzyloxy-3-methyl-2-nitrobenzene is involved in various metabolic pathways, including those related to its nitro and benzyloxy functional groups. The compound can undergo reduction reactions, leading to the formation of amines and other metabolites . Enzymes such as nitroreductases and cytochrome P450s play a crucial role in the metabolism of 1-Benzyloxy-3-methyl-2-nitrobenzene, influencing its biotransformation and clearance from the body.
Transport and Distribution
Within cells and tissues, 1-Benzyloxy-3-methyl-2-nitrobenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in hydrophobic regions of cells, such as lipid membranes and intracellular organelles. This distribution pattern can influence its biological activity and interactions with cellular components.
Subcellular Localization
The subcellular localization of 1-Benzyloxy-3-methyl-2-nitrobenzene is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways.
特性
IUPAC Name |
1-methyl-2-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJNYJMXBJJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391646 | |
| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-21-5 | |
| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)












